molecular formula C22H26N2O4 B4461909 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide

Cat. No. B4461909
M. Wt: 382.5 g/mol
InChI Key: DFEBWQCZSWJVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to inhibit the activity of certain enzymes and proteins, and its ability to bind to specific targets makes it a valuable tool for studying their functions.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide works by binding to specific targets in the body, such as enzymes and proteins, and inhibiting their activity. This can lead to a variety of biochemical and physiological effects, depending on the target being inhibited. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the target being inhibited. For example, inhibition of HDACs can lead to changes in gene expression and cell differentiation, while inhibition of certain proteins involved in cancer cell growth can lead to anti-cancer effects. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide in lab experiments is its specificity for certain targets, which allows researchers to study their functions in more detail. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide may not be effective against all targets, and its effects may vary depending on the specific target being inhibited.

Future Directions

There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide, including further studies on its mechanism of action and potential therapeutic applications. For example, 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide could be further studied as a potential treatment for Alzheimer's disease, or as a tool for studying other diseases such as Parkinson's disease or Huntington's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide could be modified or combined with other compounds to improve its efficacy or selectivity for certain targets.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-22(8-6-17-5-7-20-21(13-17)28-16-27-20)23-14-18-3-1-2-4-19(18)15-24-9-11-26-12-10-24/h1-5,7,13H,6,8-12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBWQCZSWJVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide
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